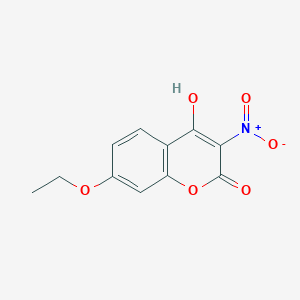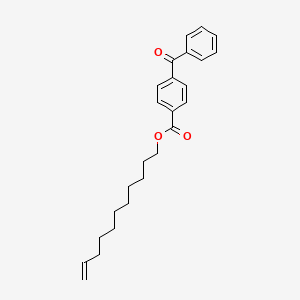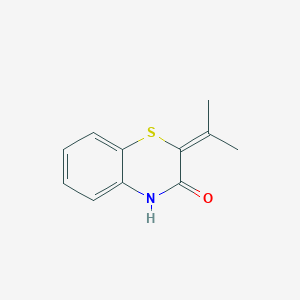
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is usually carried out in a single step under specific conditions to ensure the formation of the desired product . The structures of the synthesized compounds are confirmed through analytical and spectral data.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen, resulting in the conversion of the thiazine ring to a more saturated form.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its calcium antagonistic activity is attributed to its ability to bind to calcium channels, thereby inhibiting calcium influx into cells . This can lead to various physiological effects, such as muscle relaxation and reduced cell proliferation.
Comparación Con Compuestos Similares
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one can be compared with other benzothiazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
1,4-Benzothiazines: These compounds also contain a benzothiazine ring but may have different functional groups, affecting their properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
55043-53-3 |
|---|---|
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
ZWKASXAYRVAACG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=O)NC2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)



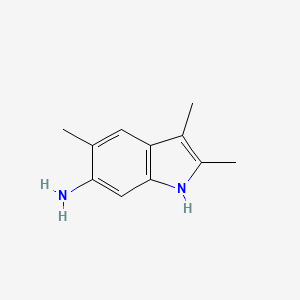
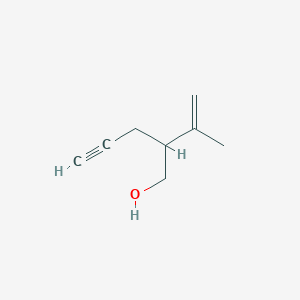


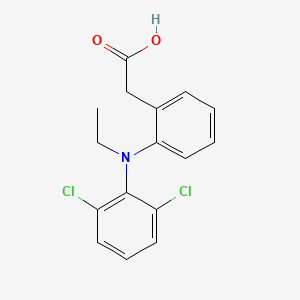

![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
